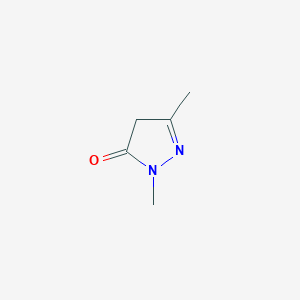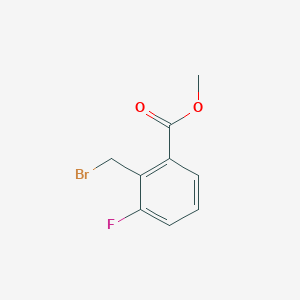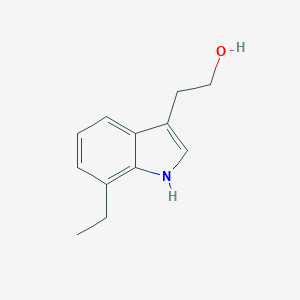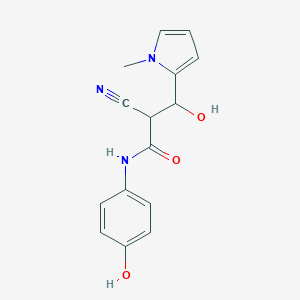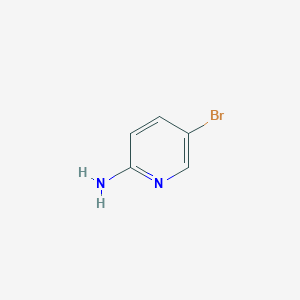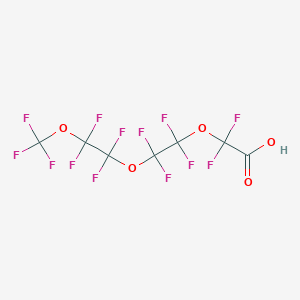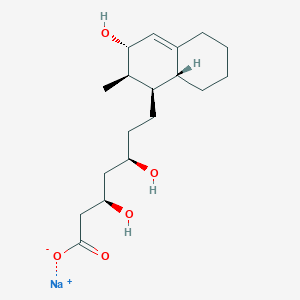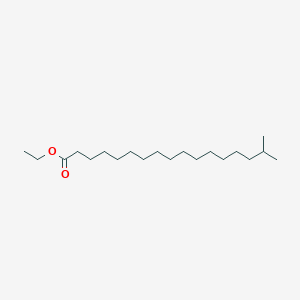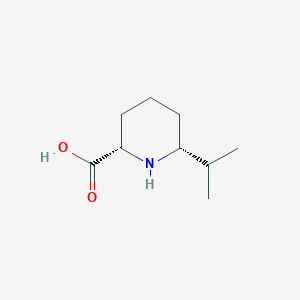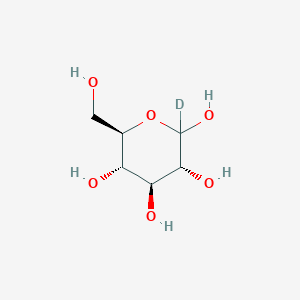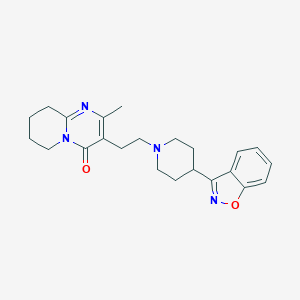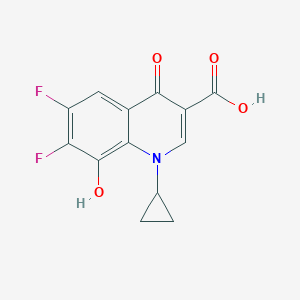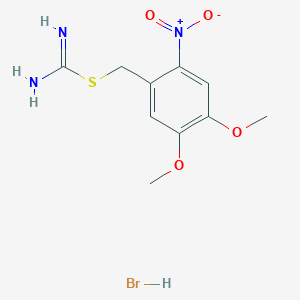![molecular formula C10H15ClO B118910 Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) CAS No. 150614-87-2](/img/structure/B118910.png)
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) is a chemical compound with several scientific research applications. It is commonly referred to as norbornan-2-carbonyl chloride and is used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of norbornan-2-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Biochemische Und Physiologische Effekte
Norbornan-2-carbonyl chloride has no known biochemical or physiological effects. It is not used as a drug or pharmaceutical and is not intended for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
Norbornan-2-carbonyl chloride is a useful reagent in organic synthesis due to its ability to form amides and esters. It is relatively easy to synthesize and is readily available. However, it is a highly reactive and corrosive compound, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are several future directions for research involving norbornan-2-carbonyl chloride. One area of research could be the development of new synthetic methods using norbornan-2-carbonyl chloride as a reagent. Another area of research could be the synthesis of new drugs and pharmaceuticals using norbornan-2-carbonyl chloride as a starting material. Additionally, the mechanism of action of norbornan-2-carbonyl chloride could be further studied to better understand its reactivity and potential applications.
Synthesemethoden
Norbornan-2-carbonyl chloride is synthesized by reacting norbornene with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through electrophilic addition of chlorine to the double bond of norbornene, followed by a rearrangement to form the carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
Norbornan-2-carbonyl chloride has several scientific research applications. It is used as a reagent in organic synthesis for the preparation of various organic compounds such as amides, esters, and ketones. It is also used in the synthesis of drugs and pharmaceuticals such as antihistamines and antipsychotics.
Eigenschaften
CAS-Nummer |
150614-87-2 |
|---|---|
Produktname |
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) |
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
PQZOLRCDKLTKIU-RNJXMRFFSA-N |
Isomerische SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)Cl)C |
SMILES |
CC1(C2CCC(C1C2)C(=O)Cl)C |
Kanonische SMILES |
CC1(C2CCC(C1C2)C(=O)Cl)C |
Synonyme |
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



